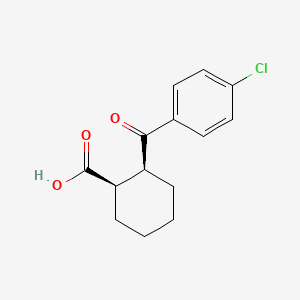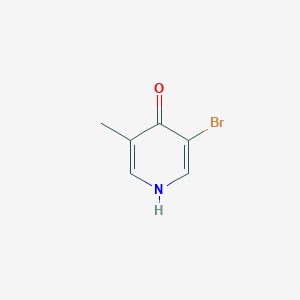
3-Bromo-5-methylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Bromo-5-methylpyridin-4-ol is a brominated pyridine derivative. While the specific compound is not directly studied in the provided papers, related brominated pyridines have been synthesized and characterized, which can offer insights into the properties and reactivity of 3-Bromo-5-methylpyridin-4-ol. For instance, the synthesis of various brominated pyridines has been reported, which often serve as intermediates in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of brominated pyridines typically involves halogenation reactions or metal-halogen exchange processes. For example, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, sequential metalation and metal-halogen exchange of 3,5-dibromopyridine were used to synthesize various alkylated pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-Bromo-5-methylpyridin-4-ol.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of a related compound was determined to crystallize in the monoclinic system, and its molecular geometry was compared with DFT calculations . These techniques could be applied to determine the molecular structure of 3-Bromo-5-methylpyridin-4-ol.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, often serving as intermediates for further functionalization. The halogen atoms on the pyridine ring can undergo substitution reactions to introduce different functional groups, as demonstrated in the synthesis of pentasubstituted pyridines using halogen dance reactions . The reactivity of 3-Bromo-5-methylpyridin-4-ol would likely be influenced by the presence of the bromine atom and the methyl group, enabling targeted chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as their vibrational spectra, can be studied using experimental techniques like FTIR and Raman spectroscopy, as well as theoretical methods like DFT . These studies provide information on the bond lengths, bond angles, and functional group vibrations, which are crucial for understanding the reactivity and stability of the compounds. The hydrogen bonding interactions and electronic properties, such as HOMO-LUMO energies, are also important factors that can be analyzed .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyridine derivatives, including 3-Bromo-5-methylpyridin-4-ol, have been widely studied for their synthesis and chemical properties. For instance, Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, showcasing the potential of these compounds in developing chiral dopants for liquid crystals and their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). This highlights the synthetic versatility and application potential of pyridine derivatives in materials science and biology.
Biological Applications
In the realm of medicinal chemistry, derivatives of 3-Bromo-5-methylpyridin-4-ol have shown promise as ligands for bromodomains, which are important targets in drug discovery. Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain, demonstrating the utility of these compounds in the discovery of new therapeutic agents (Marchand et al., 2016).
Materials Science Applications
The application of pyridine derivatives extends into materials science, where their unique properties are leveraged in the development of electrochromic devices. Wang et al. (2011) synthesized a new star-shaped 4,4′-bipyridine derivative, demonstrating its use in multicolor solid electrochromic devices, which exhibited fast switching times and high coloration efficiency (Wang et al., 2011). This illustrates the potential of pyridine derivatives in creating advanced materials for electronic applications.
Catalysis
Pyridine derivatives are also pivotal in catalysis. For example, Lang et al. (2001) explored the amination of aryl halides using copper catalysis, showcasing the efficiency of this method in functionalizing bromopyridine derivatives (Lang et al., 2001). Such catalytic applications highlight the role of pyridine derivatives in facilitating complex chemical transformations.
Safety and Hazards
Mecanismo De Acción
Keep in mind that this information is based on existing knowledge up to a certain point, and ongoing scientific investigations may reveal additional insights.
: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Link
Propiedades
IUPAC Name |
3-bromo-5-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFOFUFEYSHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyridin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)
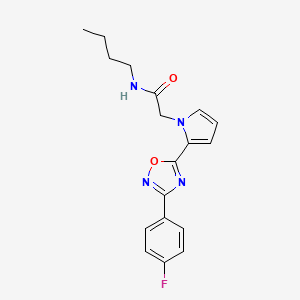

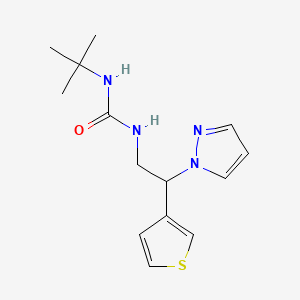
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
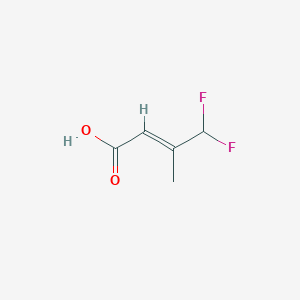
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
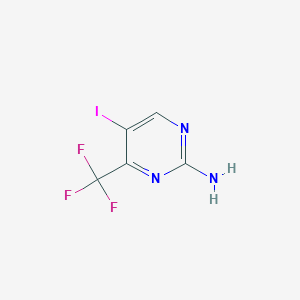


![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)
